Tert-butyl (8-aminooctyl)carbamate
Overview
Description
Tert-butyl (8-aminooctyl)carbamate: is a chemical compound with the molecular formula C13H28N2O2 and a molecular weight of 244.4 g/mol . It is an alkane chain with terminal amine and Boc-protected amino groups. The compound is often used as a PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) .
Mechanism of Action
Target of Action
Tert-butyl (8-aminooctyl)carbamate is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The compound’s primary targets are therefore the proteins that it is designed to degrade.
Mode of Action
The compound interacts with its targets through its amine group , which is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This allows it to form a covalent bond with the target protein, effectively tagging it for degradation .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific protein targets of the PROTAC. By tagging these proteins for degradation, the compound can disrupt their normal functions and affect the biochemical pathways in which they are involved .
Result of Action
The result of this compound’s action is the degradation of its target proteins. This can have a variety of effects at the molecular and cellular level, depending on the functions of the proteins involved .
Biochemical Analysis
Biochemical Properties
Tert-butyl (8-aminooctyl)carbamate interacts with various biomolecules in biochemical reactions. Its amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Molecular Mechanism
It is known that the compound can be used in the synthesis of PROTACs , which are designed to degrade specific proteins within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (8-aminooctyl)carbamate involves the reaction of tert-butyl chloroformate with 8-aminooctanol under basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 8-aminooctanol in an appropriate solvent such as dichloromethane.
Step 2: Add a base like triethylamine to the solution.
Step 3: Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature.
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Purify the product using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amine group in tert-butyl (8-aminooctyl)carbamate can undergo substitution reactions with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).
Deprotection Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.
Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products:
Substitution Reactions: The major products are the substituted derivatives of this compound.
Deprotection Reactions: The major product is the free amine form of the compound.
Scientific Research Applications
Chemistry: Tert-butyl (8-aminooctyl)carbamate is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells .
Biology: In biological research, the compound is used to study protein-protein interactions and to develop new therapeutic strategies for diseases caused by protein dysregulation .
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials .
Comparison with Similar Compounds
- Tert-butyl (6-aminohexyl)carbamate
- Tert-butyl (10-aminodecyl)carbamate
- Tert-butyl (12-aminododecyl)carbamate
Comparison:
- Tert-butyl (8-aminooctyl)carbamate has a unique chain length that provides specific spatial properties, making it suitable for certain applications where other similar compounds may not be as effective .
- The reactivity of the amine group and the stability of the Boc-protected amino group are comparable among these compounds, but the chain length can influence the overall properties and suitability for specific applications .
Properties
IUPAC Name |
tert-butyl N-(8-aminooctyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHVGNKIRNVBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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